Boc-3-chloro-D-phenylalanine
Description
Significance of Non-Canonical D-Phenylalanine Derivatives in Biomedical Sciences
Non-canonical amino acids, including D-phenylalanine derivatives, are not among the 20 standard proteinogenic amino acids. Their incorporation into peptides and proteins can lead to structures with enhanced stability and novel biological activities. D-phenylalanine itself, a synthetic enantiomer of the naturally occurring L-phenylalanine, is resistant to enzymatic degradation. This resistance makes it and its derivatives valuable in the development of therapeutics with improved pharmacokinetic profiles.
Non-natural phenylalanine derivatives are widely used in biotechnology and pharmaceutical development to modify the properties of drugs. For instance, they can improve a drug's efficacy, bioavailability, and specificity by enhancing its stability and interaction with biological targets. These derivatives are particularly useful in creating enzyme inhibitors and receptor antagonists for applications in areas like cancer treatment.
Historical Context of Phenylalanine Analogues in Drug Discovery and Development
The study of phenylalanine analogues has a rich history in drug discovery. Phenylalanine was first identified in 1879 and synthesized in 1882. wikipedia.org Since then, numerous derivatives have been created to explore their potential therapeutic benefits. wikipedia.org For example, the artificial sweetener aspartame (B1666099) is synthesized from L-phenylalanine and L-aspartic acid.
The development of non-natural phenylalanine derivatives has been driven by the need to create molecules with improved biological activity and material properties. These synthetic amino acids can be engineered to have specific functions, making them versatile tools in various industries, including pharmaceuticals and biotechnology. The ability to introduce specific functional groups into proteins and peptides allows for precise control over their structure and function.
Rationale for Research on Halogenated Phenylalanine Scaffolds
The introduction of halogen atoms, such as chlorine, into the phenylalanine scaffold can significantly impact the molecule's properties. rsc.orgnih.gov Halogenation can enhance a drug's stability and its ability to interact with biological targets. This is particularly relevant in the design of peptide-based therapeutics, where halogenated amino acids can lead to compounds with increased potency and selectivity. chemimpex.com
Research has shown that halogenation can influence the self-assembly and gelation properties of phenylalanine derivatives, which is important for the development of biomaterials for applications like drug delivery and tissue engineering. rsc.orgnih.gov For example, studies on fluorenylmethyloxycarbonyl-phenylalanine (Fmoc-Phe) derivatives have demonstrated that side-chain halogenation can enhance their ability to form hydrogels. rsc.org The specific position of the halogen atom on the phenyl ring can also have a profound effect on the self-assembly and material properties of these molecules. rsc.org This highlights the importance of systematic studies on halogenated phenylalanine scaffolds to unlock their full potential in various scientific fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZHBTHQISEPPP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427297 | |
| Record name | Boc-3-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80102-25-6 | |
| Record name | Boc-3-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Boc 3 Chloro D Phenylalanine and Its Derivatives
Chemoenzymatic Approaches to D-Phenylalanine Stereoisomers
Chemoenzymatic methods leverage the high selectivity of enzymes to perform challenging chemical transformations, offering an effective alternative to purely chemical or fermentation processes for producing D-phenylalanine derivatives. polimi.itmdpi.com These biocatalytic approaches are noted for their high enantioselectivity and operation under mild conditions. rsc.org
Stereoinversion Techniques for Chiral Phenylalanine Synthesis
Stereoinversion provides a direct route to D-amino acids from their more readily available L-enantiomers. This technique typically involves a two-step enzymatic cascade within a single reaction vessel. rsc.org
The first step employs an L-amino acid deaminase (LAAD), often from Proteus mirabilis, to catalyze the oxidative deamination of the L-phenylalanine derivative into its corresponding α-keto acid intermediate (e.g., 3-chlorophenylpyruvic acid). mdpi.com In the second step, this intermediate undergoes stereoselective reductive amination catalyzed by a D-selective enzyme, such as an engineered D-amino acid dehydrogenase (D-AADH) or a D-amino acid aminotransferase (DAAT), to yield the desired D-phenylalanine derivative. polimi.it To drive the reductive amination, a cofactor regeneration system, like formate (B1220265) dehydrogenase (FDH) which regenerates NADPH, is often incorporated into the cascade. rsc.org
This one-pot biocatalytic stereoinversion has been successfully applied to a variety of substituted L-phenylalanines, achieving high conversions and excellent enantiomeric purity. rsc.orgnih.gov For instance, using a whole-cell biocatalyst system, 150 mM of L-Phe was converted to D-Phe with a yield of over 99% and an enantiomeric excess (ee) greater than 99% in 24 hours. nih.gov
Table 1: Examples of Stereoinversion of L-Phenylalanine Derivatives to D-Phenylalanine Derivatives
Data synthesized from multiple research findings. polimi.itmdpi.comrsc.org
Enzymatic Biocatalysis for Enantioselective Production
Enantioselective production via enzymatic biocatalysis is a powerful method for synthesizing optically pure D-amino acids. acs.orgplos.org This approach often starts from racemic mixtures or prochiral precursors. polimi.it One prominent method is the asymmetric resolution of a racemic mixture (e.g., DL-phenylalanine) using an enzyme that acts on only one enantiomer. plos.orgnih.gov
For example, immobilized Phenylalanine Ammonia (B1221849) Lyase (PAL) from Rhodotorula glutinis can stereoselectively convert L-phenylalanine from a racemic mixture into trans-cinnamic acid and ammonia, leaving the D-phenylalanine untouched. plos.orgnih.gov This process can achieve an optical purity exceeding 99% for the D-phenylalanine product. nih.gov Another strategy involves deracemization cascades, which combine stereoselective oxidation of the L-enantiomer with a non-selective reduction step, leading to the accumulation of the D-enantiomer with high enantiomeric excess. researchgate.net
Whole-cell biocatalysis, which utilizes entire microbial cells expressing the necessary enzymes, is frequently employed. polimi.it These systems can couple the oxidative deamination of L-amino acids with the reductive amination of the resulting keto acid to produce D-amino acids with excellent enantiomeric excesses (90% to >99%). polimi.it
Phenylalanine Ammonia Lyase (PAL) in Non-Natural Phenylalanine Synthesis
Phenylalanine Ammonia Lyase (PAL) is a versatile enzyme that catalyzes the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.org By operating the reaction in reverse under high ammonia concentrations, PAL can be used for the enantioselective synthesis of L-phenylalanine and its non-natural derivatives from substituted cinnamic acids. wikipedia.org
While PAL typically shows high selectivity for producing L-isomers, it can also generate significant amounts of the D-enantiomer, particularly with cinnamic acids bearing electron-deficient aromatic rings. wiley.com This has led to the development of chemoenzymatic cascades that couple PAL-catalyzed amination with a deracemization step to produce optically pure D-phenylalanines. researchgate.netwiley.com In this system, PAL first converts a cinnamic acid (e.g., 3-chloro-cinnamic acid) to a racemic or L-enriched mixture of the corresponding phenylalanine. An L-amino acid deaminase (LAAD) then selectively oxidizes the L-enantiomer, which is non-selectively reduced back to the racemic amino acid, leading to the gradual accumulation of the D-enantiomer. researchgate.net
Engineered PAL enzymes have been developed to improve the synthesis of non-natural phenylalanine derivatives for pharmaceutical intermediates. acs.orgnovartis.com These engineered enzymes can achieve high conversions (70-80%) of substituted cinnamic acids to the corresponding phenylalanine derivatives. acs.orgnovartis.com
Asymmetric Synthesis Strategies for Chiral Halogenated Phenylalanines
Asymmetric synthesis provides direct routes to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. For halogenated phenylalanines, key strategies include phase transfer catalysis and asymmetric hydrogenation.
Phase Transfer Catalysis in Enantioselective Alkylation
Asymmetric phase transfer catalysis (PTC) is a powerful technique for the synthesis of chiral α-amino acids due to its operational simplicity and mild reaction conditions. nih.gov This method is particularly effective for the enantioselective α-alkylation of a glycine (B1666218) Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with a substituted benzyl (B1604629) bromide. nih.govmdpi.com
To synthesize Boc-3-chloro-D-phenylalanine, the glycine substrate would be alkylated with 3-chlorobenzyl bromide. The stereochemical outcome is controlled by a chiral phase-transfer catalyst, typically a Cinchona alkaloid derivative like O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide. nih.gov By selecting the appropriate pseudoenantiomeric catalyst, either the (R)- or (S)-enantiomer of the amino acid derivative can be produced in high yield and with excellent enantioselectivity. nih.gov This method has been shown to tolerate a variety of substituents on the benzyl bromide, including halogens. nih.gov
Table 2: Asymmetric Phase-Transfer Catalysis for Phenylalanine Derivatives
Data from a representative study on asymmetric PTC. nih.gov
Asymmetric Hydrogenation Routes to D-Phenylalanine Intermediates
Asymmetric hydrogenation is a highly reliable and scalable method for producing chiral amino acids. acs.orgacs.org The strategy involves the hydrogenation of a prochiral dehydroamino acid precursor using a chiral transition metal catalyst. For the synthesis of a D-phenylalanine derivative, an N-acetyl dehydroamino-acid is hydrogenated. acs.org
In a large-scale synthesis of a substituted N-Boc-D-phenylalanine intermediate, a key step was the asymmetric hydrogenation of a 2-acetamidocinnamate substrate. acs.orgacs.org The hydrogenation was carried out using a rhodium complex with a chiral diphosphine ligand, such as [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4, which proceeded with high enantiomeric excess. acs.org This approach is well-suited for producing halogenated D-phenylalanine derivatives by starting with the corresponding halogen-substituted dehydrophenylalanine substrate. Following the hydrogenation, subsequent chemical steps, including the introduction of the Boc protecting group and deprotection of other functionalities, yield the final target compound. acs.org
Protecting Group Chemistry in N-Boc Phenylalanine Synthesis
The synthesis of peptides and complex amino acid derivatives relies heavily on the strategic use of protecting groups to prevent unwanted side reactions. For phenylalanine and its analogues, the protection of the α-amino group is a critical step to control reactivity during subsequent chemical transformations, such as peptide bond formation.
Role of the tert-Butyloxycarbonyl (Boc) Group in Selective Functionalization
The tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis, particularly in peptide chemistry, for the temporary protection of the amino functionality. orgsyn.orgwikipedia.org Its primary role is to decrease the nucleophilicity of the amino group, thereby preventing it from participating in undesired reactions, such as polymerization, when the carboxylic acid group is activated for coupling. researchgate.net This protection allows for the selective functionalization of other parts of the amino acid molecule or the controlled, stepwise elongation of a peptide chain. chemimpex.comsmolecule.com
The Boc group is typically introduced by treating the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. orgsyn.orgorganic-chemistry.org This reaction is robust and can be performed under various aqueous or anhydrous conditions. wikipedia.orgorganic-chemistry.org For instance, a common procedure involves dissolving the amino acid, such as L-phenylalanine, in a mixture of tert-butyl alcohol and water with a base, followed by the addition of di-tert-butyl dicarbonate. orgsyn.org Guanidine hydrochloride has also been reported as an effective catalyst for the N-tert-butoxycarbonylation of amino acids in ethanol. chemicalbook.com
A key feature of the Boc group is its stability towards most nucleophiles and basic conditions. organic-chemistry.org This stability allows for reactions to be carried out on other parts of the molecule without affecting the protected amine. However, the Boc group is acid-labile, meaning it can be readily removed under acidic conditions. wikipedia.org Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) are commonly used for deprotection. wikipedia.org This process cleaves the carbamate (B1207046) to release the free amine, along with carbon dioxide and a stable tert-butyl cation. wikipedia.org This orthogonal stability—stable to base, labile to acid—is fundamental to its strategic use in multi-step syntheses. organic-chemistry.org
In the context of this compound, the Boc group ensures that the amino function is shielded, allowing for its use as a building block in peptide synthesis. chemimpex.com The protected amino acid can be coupled to a growing peptide chain, and the Boc group is subsequently removed to expose the new N-terminus for the next coupling cycle. smolecule.comiris-biotech.de
Comparative Analysis of Boc and Fmoc Strategies in Amino Acid Protection
The Boc strategy , one of the earliest methods developed for SPPS, is based on acid-labile protecting groups. americanpeptidesociety.org The N-terminal Boc group is removed with a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane. researchgate.net Side-chain protecting groups (often benzyl-based) and the final cleavage of the peptide from the resin require a much stronger acid, such as anhydrous hydrofluoric acid (HF). iris-biotech.deresearchgate.net
The Fmoc strategy employs a base-labile Fmoc group for N-terminal protection. americanpeptidesociety.org Deprotection is achieved under mild basic conditions, usually with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.net The side-chain protecting groups and the resin linker are, in contrast, acid-labile and are removed at the end of the synthesis using a strong acid cocktail, most commonly containing TFA. researchgate.net
The choice between these two strategies depends on the specific peptide sequence and desired outcome. The Fmoc strategy has become more prevalent in modern peptide synthesis, largely due to its milder N-terminal deprotection conditions, which avoids repeated exposure of the growing peptide chain to strong acid. iris-biotech.deamericanpeptidesociety.org This minimizes potential side reactions and degradation of sensitive sequences. americanpeptidesociety.org However, the Boc strategy remains valuable, particularly for synthesizing certain short peptides or sequences prone to racemization under the basic conditions of Fmoc deprotection. americanpeptidesociety.org
| Feature | Boc Strategy | Fmoc Strategy |
|---|---|---|
| N-α-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic Acid, TFA) americanpeptidesociety.org | Base-labile (e.g., Piperidine) researchgate.net |
| Side-Chain Protection | Acid-labile (e.g., Benzyl ethers/esters) researchgate.net | Acid-labile (e.g., tert-Butyl ethers/esters) researchgate.net |
| Final Cleavage from Resin | Strong acid (e.g., Hydrofluoric Acid, HF) researchgate.net | Strong acid (e.g., Trifluoroacetic Acid, TFA) iris-biotech.de |
| Advantages | Less risk of racemization for certain amino acids; lower cost of reagents. americanpeptidesociety.org | Milder deprotection conditions; true orthogonality; greater availability of specialized monomers. iris-biotech.deamericanpeptidesociety.org |
| Disadvantages | Requires harsh, corrosive acids (TFA, HF); repeated acid treatment can degrade the peptide. americanpeptidesociety.orgresearchgate.net | Base-catalyzed side reactions (e.g., diketopiperazine formation); piperidine can be difficult to remove completely. researchgate.net |
Innovative Synthetic Pathways for Chlorinated Phenylalanine Analogues
The incorporation of chlorinated phenylalanine analogues into peptides is a strategy used to enhance biological activity, improve metabolic stability, or probe protein-ligand interactions. chemimpex.comchemimpex.com The synthesis of these unnatural amino acids, including the D-enantiomer required for this compound, can be achieved through various innovative pathways.
One common approach involves the modification of a pre-existing phenylalanine scaffold. For instance, a synthetic route can be designed starting from enantiopure Boc-protected (R)-phenylalanine. nih.gov This method preserves the desired stereochemistry throughout the synthesis, avoiding the need for a final chiral separation step. nih.gov The synthesis can proceed through derivatization of the phenyl ring, although direct chlorination often lacks regioselectivity.
More targeted syntheses often construct the amino acid from simpler precursors. A multi-step reaction sequence reported for L-3-chlorophenylalanine starts from 3-chlorobenzyl bromide, demonstrating a build-up approach. chemicalbook.com Another pathway utilizes 3-chlorobenzaldehyde (B42229) as the starting material. chemicalbook.com Biocatalytic methods have also emerged as powerful tools. For example, a chemical synthesis method for chiral D-phenylalanine derivatives involves the asymmetric hydrogenation of an acetamidocinnamic acid precursor in the presence of a chiral catalyst, followed by hydrolysis to yield the final D-amino acid. google.com This method was successfully applied to produce 3-chloro-4-hydroxy-D-phenylalanine. google.com
The introduction of halogen atoms into amino acids can significantly alter their properties. mdpi.com Synthetic strategies for halogenated amino acids are diverse and include fermentative production and multi-step chemical syntheses. mdpi.com For example, cell-free protein synthesis systems have been used to incorporate chloro-phenylalanines into proteins, highlighting the biological compatibility of these analogues once synthesized. rsc.org
A general synthetic scheme for derivatives of a hit compound, MMV688845, illustrates a modern approach starting from Boc-protected amino acids. The synthesis involves an initial amide bond formation, followed by the removal of the Boc protecting group with TFA, and a subsequent coupling reaction to complete the molecule. nih.gov This modular strategy allows for the creation of a library of analogues with high enantiomeric purity. nih.gov
| Precursor | Synthetic Approach | Reference |
|---|---|---|
| (Z)-2-acetylamino-3-(3-chloro-4-hydroxyphenyl)-acrylic acid | Asymmetric hydrogenation and hydrolysis | google.com |
| 3-Chlorobenzyl bromide | Multi-step chemical synthesis | chemicalbook.com |
| 3-Chlorobenzaldehyde | Multi-step chemical synthesis | chemicalbook.com |
| Boc-protected (R)-phenylalanine | Derivatization while preserving stereocenter | nih.gov |
Applications in Advanced Peptide and Peptidomimetic Design
Boc-3-chloro-D-phenylalanine as a Versatile Chiral Building Block in Peptide Synthesis
This compound is a crucial amino acid derivative used in the synthesis of peptides and in pharmaceutical research. chemimpex.com Its structure includes a chlorophenyl group, which boosts its reactivity and specificity in chemical reactions. chemimpex.com This makes it an important component for creating bioactive peptides and potential drug compounds. chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group allows for controlled removal, which helps in the creation of intricate peptides with high levels of purity and yield. chemimpex.com
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides. core.ac.uk In this process, a peptide chain is built step-by-step while attached to an insoluble polymer support. core.ac.uk The use of a solid support simplifies the process, allowing for the rapid and efficient synthesis of peptides with high purity. core.ac.uk A key aspect of SPPS is the use of protecting groups for the amino acids to prevent unwanted side reactions and ensure the correct peptide sequence is formed. core.ac.uk
The tert-butyloxycarbonyl (Boc) protecting group is one of the two most common temporary protecting groups used for the alpha-nitrogen of amino acids in SPPS. peptide.com The Boc group is stable under many reaction conditions but can be removed when needed, a property known as orthogonality. peptide.com This is essential for the stepwise addition of amino acids to the growing peptide chain. iris-biotech.de Boc-protected amino acids, including derivatives like this compound, are compatible with various coupling reagents used to form the peptide bonds. chemimpex.com
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy was the original method developed for SPPS. acs.org While the Fmoc/tBu strategy is now more common, Boc chemistry is still valuable for specific applications, particularly in the synthesis of complex peptides where base-labile moieties are present. acs.orgrsc.org The Boc group's stability to certain reagents and its controlled removal under acidic conditions make it a valuable tool in the synthesis of modified peptides.
The process of SPPS using Boc-protected amino acids involves a series of repeating steps:
Deprotection: The Boc group from the N-terminal amino acid of the resin-bound peptide is removed using an acid, such as trifluoroacetic acid (TFA). iris-biotech.de
Washing: The resin is washed to remove excess reagents and byproducts. iris-biotech.de
Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. core.ac.uk
Washing: The resin is again washed to remove unreacted amino acids and coupling agents. iris-biotech.de
These cycles are repeated until the desired peptide sequence is assembled. iris-biotech.de The use of an excess of reagents can help to drive the reactions to completion, leading to higher yields. iris-biotech.de
This compound's compatibility with SPPS methodologies makes it a valuable building block for creating modified peptides with specific functionalities for drug development. chemimpex.com
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, is a classical method for creating peptides where the reactions are carried out in a solution. researchgate.net While SPPS has become more popular for many applications, solution-phase synthesis remains a powerful technique, especially for the large-scale production of peptides and the synthesis of complex peptide fragments. researchgate.netekb.eg The principles of protection, deprotection, and coupling are similar to SPPS, and knowledge gained from solution-phase studies is often directly applicable to solid-phase methods. researchgate.net
In solution-phase synthesis, the Boc protecting group is frequently used for the N-terminus of amino acids. researchgate.net The Boc/Bzl strategy is often preferred for solution-phase synthesis because the deprotection of other common N-terminal protecting groups can require conditions that are more difficult to manage in solution. researchgate.net The Boc group can be removed with trifluoroacetic acid (TFA), a common procedure in solution-phase synthesis. researchgate.net
The synthesis of complex peptides in solution often involves a convergent strategy, where smaller protected peptide fragments are synthesized and then coupled together. sci-hub.se This approach can be more efficient than a stepwise elongation for long and complex sequences. sci-hub.se For instance, a "3 + 2" strategy has been used to synthesize cyclic pentapeptides, where a tripeptide and a dipeptide are synthesized separately and then joined. mdpi.com
The key steps in solution-phase synthesis include:
Coupling: The carboxyl group of one N-protected amino acid or peptide is activated and reacted with the free amino group of another amino acid or peptide. ekb.eg Various coupling reagents can be used to facilitate this reaction. researchgate.net
Deprotection: The N-terminal protecting group (e.g., Boc) is removed to allow for the next coupling step. mdpi.com
Purification: The product is purified after each step to remove unreacted starting materials and byproducts. mdpi.com
This compound can be effectively used in solution-phase synthesis to create complex peptides. chemimpex.com Its protected nature allows for controlled reactions, and its unique structure can be incorporated into larger peptide assemblies. chemimpex.comchemimpex.com
Medicinal Chemistry and Pharmacological Investigations
Structure-Activity Relationship (SAR) Studies of Boc-3-chloro-D-phenylalanine Derivatives
The introduction of a chlorine atom onto the D-phenylalanine scaffold significantly influences its interaction with biological targets. Structure-activity relationship (SAR) studies of peptides and peptidomimetics containing 3-chlorophenylalanine have provided valuable insights into how this modification impacts biological activity.
Moreover, the chlorine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic partner such as a backbone carbonyl or a nitrogenous base. rsc.orgchemrxiv.org This type of interaction has been recognized as an important contributor to binding affinity in drug design. nih.gov Studies on halogenated ligands have shown that chlorine has a preference for interacting with hydrophobic amino acids like leucine, as well as the hydrogen-bonding residues serine and threonine. researchgate.net
In a practical demonstration of the impact of chlorination, a study on peptides targeting the protein RAP1 found that substituting an isoleucine residue with 2-chlorophenylalanine resulted in a significant increase in binding affinity, with the inhibition constant (Ki) improving from 0.14 µM to 7 nM. rsc.org This highlights the potential of chloro-substitution on the phenylalanine ring to enhance ligand-receptor interactions.
Table 1: Comparison of Binding Affinities of Peptides with and without Chlorophenylalanine
| Peptide Sequence | Target | Key Residue | Binding Affinity (K_i) |
| TRF2 derived peptide | RAP1 | Isoleucine | 0.14 µM |
| TRF2 derived peptide with 2-chlorophenylalanine | RAP1 | 2-chlorophenylalanine | 7 nM |
| Data sourced from a study on RAP1/TRF2 complex. rsc.org |
For instance, studies on the cytotoxic agent monomethyl auristatin F (MMAF) have shown that halogenation at the para-position of the phenylalanine residue can shift the conformational equilibrium between the cis and trans isomers. acs.org The trans isomer is considered the biologically active conformation, and shifting the equilibrium towards this state can potentially enhance the potency of the drug. acs.org While this study focused on para-substitution, it underscores the principle that halogenation is a viable strategy for influencing the conformational landscape of phenylalanine-containing molecules.
Furthermore, the configuration of modified phenylalanine residues has been shown to significantly affect the tendency of peptides to form specific secondary structures like β-turns. researchgate.net Research on dipeptides containing dehydrophenylalanine isomers revealed that the E/Z configuration has a profound impact on the propensity to adopt β-turn conformations. researchgate.net Although not a direct study on 3-chlorophenylalanine, this illustrates that modifications to the phenylalanine side chain can have far-reaching consequences for the peptide's three-dimensional structure. The introduction of the 3-chloro substituent in D-phenylalanine is expected to similarly influence the local conformation and, by extension, the global structure and bioactivity of the peptide it is incorporated into. nih.gov
Impact of Halogenation on Ligand-Receptor Interactions
Exploration of Therapeutic Targets
Derivatives of this compound have been explored as modulators of various therapeutic targets, including enzymes and receptors, demonstrating the broad applicability of this building block in drug discovery. peptide.comchemimpex.com
Kinases: Phenylalanine derivatives are recognized as important scaffolds for the development of kinase inhibitors. researchgate.net The introduction of a chloro-substituent can be a key modification in optimizing the potency and selectivity of these inhibitors. Boc-protected chlorophenylalanine derivatives, for example, are utilized in the synthesis of kinase inhibitors.
PARP1: Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme involved in DNA repair, and its inhibitors have emerged as a significant class of anticancer agents. nih.gov Boc-D-phenylalanine is used in the synthesis of PARP1 inhibitors, highlighting the utility of the phenylalanine scaffold in targeting this enzyme. cphi-online.com While direct studies on this compound as a PARP1 inhibitor are not widely reported, the established use of related compounds suggests its potential as a building block for novel PARP inhibitors. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. nih.govnih.govmdpi.comresearchgate.netmdpi.com Research into cholinesterase inhibitors has shown that halogenation can significantly impact inhibitory activity. For example, a study on 1,3-thiazole derivatives found that a compound with a methoxy (B1213986) substituent was a potent AChE inhibitor with an IC50 of 0.0317 µM, comparable to the standard drug donepezil (B133215) (IC50 = 0.0287 µM). academie-sciences.fr Another study on 3-phenylcoumarin-based inhibitors also identified potent molecules against monoamine oxidase B (MAO-B), a related target in neurodegenerative diseases. frontiersin.orgscirp.org Notably, the introduction of a meta-chloro group in a series of inhibitors increased their activity against both AChE and BChE. academie-sciences.fr
Table 2: Cholinesterase Inhibitory Activity of Selected Compounds
| Compound Class | Substituent | Target Enzyme | IC50 (µM) |
| 1,3-Thiazole Derivative | H | AChE | 0.0496 |
| 1,3-Thiazole Derivative | OCH3 | AChE | 0.0317 |
| 1,3-Thiazole Derivative | CF3 | AChE | 0.2158 |
| Donepezil (Reference) | - | AChE | 0.0287 |
| Data from a study on 1,3-thiazole derivatives as cholinesterase inhibitors. academie-sciences.fr |
Integrins: Integrins are cell surface receptors involved in cell adhesion and signaling, and they are important targets in cancer and thrombosis. scholaris.ca Peptides containing the RGD (arginine-glycine-aspartic acid) motif are known to target integrins. While direct data on this compound in integrin antagonists is limited, the broader class of conformationally constrained macrocyclic peptides is being investigated as inhibitors of the α4β7 integrin. scholaris.ca
Adrenergic Receptors: These receptors are part of the sympathetic nervous system and are targets for a wide range of therapeutics. google.com The β2-adrenergic receptor, a G-protein coupled receptor, is a known target for allosteric modulators.
Adenosine (B11128) Receptors: Adenosine receptors (A1, A2A, A2B, A3) are involved in numerous physiological processes, and their modulation is a therapeutic strategy for various conditions, including inflammation and neurodegenerative diseases. researchgate.netrsc.orgnih.govresearchgate.net The development of selective antagonists for these receptors is an active area of research. For example, studies on A3 adenosine receptor antagonists have shown that a 2-chloro substituent on adenosine derivatives can convert an agonist into an antagonist. nih.gov This demonstrates the profound effect that chlorination can have on the pharmacological profile of a molecule at this receptor class.
Table 3: Binding Affinity of Adenosine Derivatives at the Human A3 Adenosine Receptor
Enzyme Inhibition Studies (e.g., Kinases, PARP1, Cholinesterases)
Preclinical Evaluation of Derivative Potency and Selectivity
The preclinical evaluation of drug candidates involves assessing their potency (the concentration required to produce a desired effect) and selectivity (the ability to interact with the intended target over other targets). The incorporation of this compound into a lead compound can significantly influence these parameters. nih.govbasicmedicalkey.comscience.gov
Potency is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For example, in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, the introduction of a 4-chlorophenylalanine residue at position 2 is a common feature in potent analogs. acs.org One such dicyclic antagonist demonstrated high potency in an in vivo antiovulatory assay. acs.org
Selectivity is equally crucial to minimize off-target effects. The 3-chloro substituent can contribute to selectivity by providing specific interactions within the target's binding pocket that are not possible with other substituents or the unsubstituted parent molecule. For instance, selective PDE4D inhibitors have been developed where a 3-chlorophenyl group was found to be important for selectivity by engaging with a specific region of the enzyme. nih.gov
Table 4: Potency of Selected GnRH Antagonists Containing Chlorophenylalanine
| Compound | Key Residue at Position 2 | In Vivo Potency (Antiovulatory Assay) |
| Dicyclo(4-10/5,5'-8)[Ac-d-2Nal1,d-pClPhe2,d-3Pal3,Asp4,Glu5(Gly),d-Arg6,Dbu8,Dpr10]GnRH | d-p-Chlorophenylalanine | 5 (2/8 rats ovulating at 5 µg) |
| Dicyclo(4-10/5-8)[Ac-d-2Nal1,d-pClPhe2,d-Trp3,Asp4,Glu5,d-Arg6,Lys8,Dpr10]GnRH | d-p-Chlorophenylalanine | 5 (2/10 rats ovulating at 5 µg) |
| Data from a study on constrained GnRH antagonists. acs.org |
The data from various studies on related compounds underscore the utility of incorporating a chloro-substituent on the phenylalanine ring to enhance potency and selectivity. rsc.orgnih.govnih.gov The specific placement at the meta-position in this compound offers a unique combination of steric and electronic properties for fine-tuning the pharmacological profile of drug candidates.
Investigation of Cellular Permeability and Transport Mechanisms
The ability of a drug candidate to cross cell membranes and reach its intracellular target is a critical determinant of its therapeutic efficacy. For compounds like this compound, understanding their cellular permeability and the mechanisms governing their transport is of paramount importance.
Amino acid derivatives are often recognized by and transported across cell membranes by solute carriers (SLCs), a large family of membrane transport proteins. mdpi.comacs.org The L-type amino acid transporter 1 (LAT1), in particular, is a well-studied transporter that carries large, neutral amino acids such as phenylalanine. nih.gov LAT1 is highly expressed in various tissues, including the blood-brain barrier (BBB), making it an attractive target for brain drug delivery. mdpi.comnih.gov
Research has shown that the structural features of a molecule, such as the presence of both an amino and a carboxylic acid group and a large, neutral side chain, are crucial for LAT1 binding. nih.gov Aromaticity in the side chain, as seen in phenylalanine, further enhances this interaction. nih.gov Prodrugs designed as LAT1 substrates have been successfully developed to improve the delivery of therapeutic agents to the brain and cancer cells. nih.gov For example, the anticancer drug melphalan, a phenylalanine derivative, utilizes LAT1 for its cellular uptake. nih.gov
The cellular permeability of phenylalanine-based compounds has been directly observed in studies of kinase inhibitors. A Boc-phenylalanine vinyl ketone was found to be cell-permeable, and it was hypothesized that it is actively transported by amino acid transporters. acs.org This active transport could account for its potent inhibition of cell growth despite having only a moderate IC50 against the recombinant enzyme. acs.org
The transport of molecules across the BBB can occur through several mechanisms, including transcellular diffusion for lipophilic compounds and various forms of carrier-mediated and receptor-mediated transport. ub.edu For amino acid-based drugs, carrier-mediated transport via SLCs like LAT1 is a primary route. mdpi.com The transport mechanism of transporters like GLUT1 and LAT1 often follows a "rocker switch" or "elevator" model, involving distinct conformational changes to move the substrate across the membrane. mdpi.comacs.org
Table 2: Major Transport Mechanisms Across the Blood-Brain Barrier (BBB)
| Transport Mechanism | Description | Example Substrates |
|---|---|---|
| Paracellular Diffusion | Movement of water-soluble compounds through the tight junctions between endothelial cells. | Small aqueous compounds |
| Transcellular Lipophilic Diffusion | Passive movement of lipid-soluble compounds across the cell membrane. | Lipophilic drugs |
| Carrier-Mediated Transport | Utilizes membrane proteins (transporters) to carry specific molecules across the membrane. | Glucose, amino acids, nucleosides |
| Receptor-Mediated Transcytosis | Involves the binding of a ligand to a receptor, followed by endocytosis and transport across the cell. | Insulin, transferrin |
| Adsorptive-Mediated Transcytosis | Initiated by an electrostatic interaction between a positively charged molecule and the negatively charged cell membrane. | Cationic proteins |
Adapted from Abbott et al. and other sources. mdpi.comub.edu
Given that this compound is a derivative of a large, neutral amino acid, it is highly probable that its cellular uptake is mediated by amino acid transporters like LAT1. The "Boc" protecting group may influence its recognition by these transporters, and the chloro-substituent could affect its lipophilicity and binding affinity.
Advanced Spectroscopic and Computational Characterization
Spectroscopic Techniques for Structural Elucidation of Complex Derivatives
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of modified amino acids such as Boc-3-chloro-D-phenylalanine. nih.gov These methods provide complementary information regarding the connectivity, functional groups, and three-dimensional arrangement of atoms within the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful for determining the carbon-hydrogen framework of the molecule. nih.govmdpi.com For this compound, characteristic signals would be expected for the protons and carbons of the Boc protecting group, the chloro-substituted phenyl ring, and the amino acid backbone. mdpi.comvulcanchem.com The chemical shifts and coupling constants of the aromatic protons can confirm the 'meta' (3-position) substitution pattern of the chlorine atom. Two-dimensional NMR techniques, such as COSY and HSQC, can further establish the connectivity between protons and carbons. The conformational properties in solution can also be investigated using NMR spectroscopy. nih.govresearchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying functional groups. tandfonline.comtandfonline.comresearchgate.net In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H and C=O stretching vibrations of the Boc-carbamate group, the C=O stretch of the carboxylic acid, and the aromatic C-C and C-H stretching and bending vibrations. vulcanchem.comresearchgate.net Studies on other Boc-protected amino acids have shown that the positions of these bands can be sensitive to hydrogen bonding and the molecular environment. mdpi.comresearchgate.net
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure by showing the loss of characteristic fragments, such as the Boc group or the carboxylic acid group. nih.gov
A summary of expected spectroscopic data for this compound is presented below:
| Spectroscopic Technique | Expected Features for this compound |
| ¹H NMR | Signals for aromatic protons (distinct pattern for 3-substitution), methine proton (α-carbon), methylene (B1212753) protons (β-carbon), and tert-butyl protons of the Boc group. |
| ¹³C NMR | Signals for carbonyl carbons (Boc and carboxylic acid), aromatic carbons (with shifts influenced by the chloro-substituent), α-carbon, β-carbon, and carbons of the Boc group. mdpi.com |
| IR Spectroscopy | Absorption bands for N-H stretching, C=O stretching (carbamate and carboxylic acid), aromatic C=C and C-H stretching, and C-Cl stretching. vulcanchem.comresearchgate.net |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation pattern showing loss of the Boc group and/or other characteristic fragments. nih.gov |
Computational Chemistry for Molecular Design and Property Prediction
Computational chemistry offers powerful in silico tools to complement experimental data, providing a deeper understanding of the molecular properties of this compound and guiding the design of new derivatives with optimized characteristics. researchgate.net
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For halogenated phenylalanine derivatives, DFT calculations can provide insights into how the chlorine substituent affects the electron distribution in the aromatic ring. researchgate.netnih.gov This, in turn, influences properties like π-π stacking interactions, which are crucial in many biological contexts. researchgate.netrsc.org DFT can be used to calculate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule, and to determine the energies of frontier molecular orbitals (HOMO and LUMO), which are related to the molecule's reactivity. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ajol.info This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govacs.orgjocms.org For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with a specific biological target, such as an enzyme active site. nih.gov The results can reveal key interactions, like hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues. rsc.org
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes. plos.orgnih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable or populated conformations in a given environment (e.g., in water or a lipid bilayer). nih.govunibo.it This information is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site. nih.gov Force fields for modified amino acids can be developed to accurately model their behavior in simulations. jove.comambermd.org
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. arxiv.org In silico ADMET prediction models, often based on machine learning algorithms, can provide an early assessment of these properties, helping to prioritize and optimize drug candidates. acs.orgnih.govmdpi.com For this compound, these tools could predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govacs.org This allows for the early identification of potential liabilities and guides the design of derivatives with improved pharmacokinetic profiles. phcogj.com
A table summarizing the applications of these computational methods for this compound is provided below.
| Computational Method | Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Understanding the influence of the chlorine atom on the electronic structure and reactivity. researchgate.netnih.govrsc.org | Electrostatic potential, frontier orbital energies, reactivity indices. |
| Molecular Docking | Predicting the binding mode and affinity to a biological target. nih.govacs.orgjocms.org | Binding energy, protein-ligand interactions (e.g., hydrogen bonds). |
| Molecular Dynamics (MD) Simulations | Analyzing the conformational flexibility and preferred shapes in solution. nih.govplos.orgnih.gov | Conformational ensembles, structural stability, dynamic behavior. |
| In Silico ADMET Prediction | Estimating drug-like properties and potential liabilities. acs.orgnih.govmdpi.comnih.gov | Absorption, Distribution, Metabolism, Excretion, Toxicity profiles. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Stereochemically Pure Boc-3-chloro-D-phenylalanine Analogues
The demand for enantiomerically pure amino acids is a driving force in synthetic organic chemistry. For this compound, researchers are investigating both chemical and enzymatic methods to achieve high stereoselectivity.
One promising approach is the use of phase-transfer catalysis. nih.govresearchgate.net This method has been successfully employed for the asymmetric α-alkylation of a glycine (B1666218) Schiff base with substituted benzyl (B1604629) bromides to produce various unnatural α-amino acid derivatives with excellent yields and high enantioselectivity. nih.govresearchgate.net Specifically, pseudoenantiomeric cinchona alkaloid quaternary ammonium (B1175870) salts have been used as catalysts to synthesize both (R)- and (S)-enantiomers of phenylalanine derivatives. nih.govresearchgate.net This technique offers operational simplicity, mild reaction conditions, and a reduced environmental impact. researchgate.net
Enzymatic and biocatalytic methods are also gaining traction. A biocatalytic cascade system combining phenylalanine dehydrogenase (PmLAAD) and D-amino acid dehydrogenase (StDAPDH/H227V) has shown the ability to achieve stereoinversion of L-amino acids to their D-counterparts with greater than 99% enantiomeric excess. This process involves the oxidative deamination of the L-amino acid to an α-keto intermediate, followed by reductive amination to yield the D-enantiomer. Whole-cell biocatalysts have also been developed for the asymmetric conversion of various L-amino acids, including 3-chloro-L-phenylalanine, into their corresponding D-amino acids with high efficiency. nih.gov
Further research is focused on creating a wider range of analogues to evaluate their potential for increased potency and selectivity in biological applications. wgtn.ac.nz The development of new synthetic routes is crucial for accessing these novel structures. wgtn.ac.nz
Expanding the Therapeutic Landscape for Peptides Incorporating 3-chloro-D-phenylalanine
The incorporation of non-canonical amino acids like 3-chloro-D-phenylalanine into peptides is a key strategy for modulating their structural stability and receptor-binding properties. This modification can enhance the biological activity of peptides, paving the way for more effective drugs. chemimpex.com
Peptides containing 3-chloro-D-phenylalanine are being explored for a variety of therapeutic applications, including:
Neurological Disorders: Derivatives of this compound have been shown to enhance the efficacy of drugs for conditions like depression and anxiety by modulating neurotransmitter systems. It is also used in neuroscience research to study amino acid metabolism and its effects on brain function. chemimpex.com
Cancer Treatment: The unique properties of modified amino acids are being exploited to design targeted cancer therapies. chemimpex.com
Antiviral Agents: Novel phenylalanine derivatives are being designed and synthesized as inhibitors of the HIV-1 capsid protein, a promising target for antiviral drugs. nih.gov
Antimicrobial Peptides: Research indicates that 3-Cl-Phe exhibits antimicrobial activity against various bacteria and fungi, suggesting its potential in developing new antibiotics.
The ability to introduce specific functional groups allows for the modification of peptide properties, enhancing their efficacy and stability. netascientific.com This makes 3-chloro-D-phenylalanine a valuable tool for researchers in medicinal chemistry and biochemistry. chemimpex.com
Integration of Artificial Intelligence and Machine Learning in Rational Design of Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rational design of new molecules with desired properties. mdpi.com These technologies can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of novel compounds. mdpi.comresearchgate.net
In the context of this compound, AI and ML can be used to:
Predict Biological Activity: Machine learning models can be trained to predict the binding affinity and selectivity of peptides containing 3-chloro-D-phenylalanine for specific biological targets. mdpi.com
Optimize Molecular Properties: AI algorithms can help in designing derivatives with improved drug-like properties, such as enhanced stability, solubility, and bioavailability. mdpi.com
Accelerate Discovery: By exploring vast chemical spaces more efficiently than traditional methods, AI can accelerate the identification of promising lead candidates. mdpi.com
Green Chemistry Principles in Industrial-Scale Production
The pharmaceutical industry is increasingly focusing on "green sustainable chemistry" to minimize its environmental footprint. researchgate.net This involves developing manufacturing processes that are more environmentally friendly, for example by reducing the use of hazardous organic solvents. researchgate.netrsc.org
For the production of Boc-protected amino acids and their use in peptide synthesis, several green chemistry strategies are being explored:
Use of Greener Solvents: Researchers are investigating the use of more environmentally benign solvents, such as propylene (B89431) carbonate, to replace hazardous solvents like dichloromethane (B109758) and DMF in peptide synthesis. rsc.org
Water-Based Synthesis: The development of methods for peptide synthesis in water using water-dispersible Boc-amino acid nanoparticles is a significant step towards greener manufacturing. researchgate.netnih.gov This approach can dramatically reduce reaction times and eliminate the need for organic solvents. nih.gov
Atom Economy: Improving the atom economy of synthetic processes, where a greater proportion of the starting materials are incorporated into the final product, is a key principle of green chemistry. rsc.org
Mechanochemistry: Solvent-free or minimal solvent synthesis methods, such as ball milling and reactive extrusion, are being evaluated for the synthesis of short peptides. acs.org
The Boc strategy is considered well-suited for green chemistry because the deprotection step generates only gaseous byproducts. researchgate.net By embracing these green chemistry principles, the industrial-scale production of this compound and its derivatives can become more sustainable and environmentally responsible.
Q & A
Q. What are the common synthetic routes for Boc-3-chloro-D-phenylalanine, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of 3-chloro-D-phenylalanine. Key steps include carboxyl activation (e.g., using EDC/NHS coupling) and Boc-group introduction under anhydrous conditions . Reaction temperature and solvent polarity (e.g., dichloromethane vs. DMF) significantly impact enantiomeric purity, with lower temperatures (0–5°C) favoring reduced racemization . Yield optimization often requires iterative purification via preparative HPLC or recrystallization .
Q. Which analytical methods are most reliable for characterizing this compound?
Structural confirmation requires a combination of:
- NMR : ¹H and ¹³C NMR to verify Boc-group integrity (δ ~1.4 ppm for tert-butyl) and chloro-substituent position on the phenyl ring .
- HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) to assess enantiomeric purity (>98% ee) and confirm molecular weight (C₁₄H₁₈ClNO₄; [M+H⁺] = 300.11) .
- XRD : Single-crystal X-ray diffraction for absolute stereochemical assignment .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in biological activity (e.g., enzyme inhibition or receptor binding) often arise from:
- Chiral impurities : Even 2% L-enantiomer contamination can skew results; validate purity via chiral HPLC .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize non-bioactive conformers; compare data across solvent systems .
- Assay variability : Standardize assays using positive controls (e.g., Boc-4-chloro-D-phenylalanine) to contextualize activity .
Q. What experimental strategies ensure chiral integrity during solid-phase peptide synthesis (SPPS) using this compound?
To minimize racemization during SPPS:
- Use low racemization coupling agents (e.g., HATU instead of DCC) in DMF .
- Limit deprotection steps with TFA; shorter exposure times (<30 min) reduce tert-butyl cleavage and backbone degradation .
- Monitor coupling efficiency via Kaiser test or FT-IR for free amine detection .
Q. How does the chloro-substituent’s position (ortho vs. para) on Boc-D-phenylalanine derivatives influence peptide stability?
Comparative studies show:
- 3-chloro derivatives : Enhanced metabolic stability due to steric hindrance against proteases (e.g., 2× longer half-life in serum vs. 4-chloro analogs) .
- Para-substituted analogs : Higher solubility in aqueous buffers but increased susceptibility to oxidative dehalogenation .
- Experimental design : Use MMP-3 or trypsin digestion assays to quantify stability differences .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for this compound in drug discovery?
- Variable parameters : Synthesize analogs with substituents at positions 2, 3, and 4 on the phenyl ring to map steric/electronic effects .
- Assay selection : Pair biochemical assays (e.g., kinase inhibition) with cellular uptake studies (e.g., Caco-2 permeability) to differentiate target binding vs. bioavailability .
- Data normalization : Express activity relative to unmodified D-phenylalanine to isolate the chloro-Boc contribution .
Q. What are the best practices for resolving conflicting crystallographic data on Boc-protected amino acids?
- Redundant crystallization : Use multiple solvent systems (e.g., ethanol/water vs. acetonitrile) to identify dominant conformers .
- DFT calculations : Compare experimental XRD data with density functional theory (DFT)-optimized structures to validate bond angles and torsional strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
